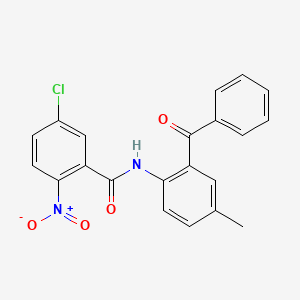

![molecular formula C21H15Cl2NO2 B6523942 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide CAS No. 403845-88-5](/img/structure/B6523942.png)

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves acetylation reactions . For instance, 4-chloroaniline, a raw material, and 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide, intermediates, are formed in the synthesis of the active pharmaceutical ingredient lorazepam .Molecular Structure Analysis

The molecular structure of similar compounds shows that the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Mecanismo De Acción

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has been studied for its mechanism of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components. It has also been found to inhibit the activity of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as anti-oxidant, anti-proliferative, and anti-angiogenic effects. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to inhibit the expression of cell adhesion molecules, such as ICAM-1 and VCAM-1. It has also been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the production of prostaglandins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in organic solvents, making it easy to work with. Additionally, it has been found to be effective in inhibiting the activity of enzymes involved in the production of inflammatory mediators and cell adhesion molecules, making it a useful tool for studying the biochemical and physiological effects of certain compounds. However, this compound is relatively new and has not been extensively studied, so its effects may be unknown and unpredictable. Additionally, it is a synthetic compound, so it may not be as effective as natural compounds.

Direcciones Futuras

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has potential for use in the development of new drugs and medications, as well as in the study of drug metabolism and drug interactions. Additionally, it has potential for use in the treatment of inflammatory diseases and cancer. Furthermore, it could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. Finally, it could be studied for its potential use in the development of new materials and technologies, such as nanomaterials and biodegradable polymers.

Métodos De Síntesis

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide can be synthesized using two different methods. The first method is a condensation reaction of 4-chloro-2-(2-chlorobenzoyl)phenol with 3-methylbenzamide in the presence of a base, such as sodium hydroxide. The second method is a reaction of 4-chloro-2-(2-chlorobenzoyl)phenol with 3-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide. Both methods require the use of a solvent, such as ethanol, to facilitate the reaction.

Aplicaciones Científicas De Investigación

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has been studied for its potential uses in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of certain compounds. It has also been studied for its potential use in medical treatments, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it has been used in the development of new drugs and medications, as well as in the study of drug metabolism and drug interactions.

Propiedades

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO2/c1-13-5-4-6-14(11-13)21(26)24-19-10-9-15(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXRXSHBLUGXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

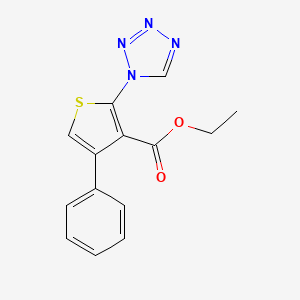

![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)

![ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B6523882.png)

![N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523900.png)

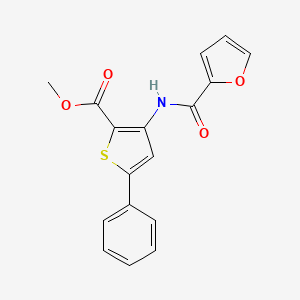

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)

![methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B6523914.png)

![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)

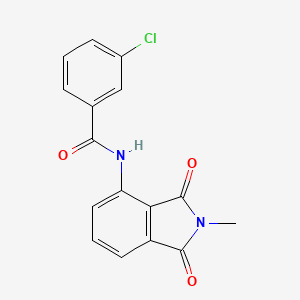

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B6523921.png)

![ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6523947.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6523955.png)

![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523968.png)